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Compound of Interest

Compound Name: D-Lyxose

Cat. No.: B1210031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of D-Lyxose,

a key aldopentose sugar. Understanding its structural and conformational characteristics

through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) is crucial for its application in glycobiology, medicinal chemistry, and drug

development. This document summarizes key quantitative data, outlines detailed experimental

protocols, and presents logical workflows for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed

structure of D-Lyxose in solution. Due to intramolecular cyclization, D-Lyxose primarily exists

as a mixture of α- and β-pyranose anomers, which are in equilibrium (mutarotation).

In aqueous solution, D-Lyxose establishes an equilibrium with a majority of the α-anomer.

Studies have shown the ratio of α- to β-anomers to be approximately 66:34.[1] The pyranose

(six-membered ring) forms are dominant in solution.[1]

The ¹H NMR spectrum of D-Lyxose in deuterium oxide (D₂O) displays characteristic signals

that confirm its structure and anomeric composition. The anomeric protons (H-1) are the most

deshielded, appearing in the 4.5-5.5 ppm region, distinct from the other ring protons which form

a complex, overlapping multiplet region between 3.0 and 4.5 ppm.[2] The α-anomeric proton

typically resonates at a lower field (higher ppm) than the β-anomeric proton.[3]
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Table 1: ¹H NMR Chemical Shift Data for D-Lyxose Anomers in D₂O

Proton Anomer
Approximate
Chemical Shift (δ)
ppm

Multiplicity /
Coupling Constant
(J) Hz

H-1 α-pyranose
Downfield (e.g.,
~5.2)

d, small J value
(axial-equatorial)

H-1 β-pyranose Upfield (e.g., ~4.6)
d, large J value (axial-

axial)

| H-2 to H-5 | Both | 3.0 - 4.5 | Complex, overlapping multiplets |

Note: Specific chemical shifts can vary based on concentration, temperature, and pH. The

assignments for H-2 to H-5 typically require advanced 2D NMR techniques like COSY and

HSQC for full resolution.

The ¹³C NMR spectrum provides a distinct signal for each of the five carbon atoms in the D-
Lyxose ring, offering a clear fingerprint for each anomer. The anomeric carbon (C-1) is the

most deshielded, appearing around 95 ppm.

Table 2: ¹³C NMR Chemical Shift (δ) Data for D-Lyxose Anomers in D₂O

Carbon Atom α-pyranose (δ ppm)[4] β-pyranose (δ ppm)[4]

C-1 95.5 95.9

C-2 71.5 71.5

C-3 72.0 74.2

C-4 69.0 68.0

| C-5 | 64.6 | 65.7 |

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of D-Lyxose is dominated by features characteristic of its multiple hydroxyl

groups and alkane backbone.

Table 3: Characteristic IR Absorption Bands for D-Lyxose

Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3600 - 3200 (broad) O-H stretching Hydroxyl (-OH)

3000 - 2850 C-H stretching Alkane (-CH, -CH₂)

~1450 C-H bending Alkane (-CH, -CH₂)

| 1200 - 950 ("Fingerprint Region") | C-O stretching, C-C stretching | Alcohol, Ether |

The broad, strong absorption in the 3600-3200 cm⁻¹ region is a hallmark of the extensive

hydrogen bonding network of the hydroxyl groups.[5][6] The complex series of bands in the

1200-950 cm⁻¹ "fingerprint" region is unique to the specific structure of D-Lyxose and can be

used to distinguish it from other monosaccharides.[7]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of D-
Lyxose and to gain structural information through fragmentation analysis.

Molecular Formula: C₅H₁₀O₅

Average Molecular Weight: 150.13 g/mol

Monoisotopic Mass: 150.052823 Da

Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are typically employed to analyze underivatized carbohydrates,

minimizing fragmentation and preserving the molecular ion. In ESI, D-Lyxose is commonly

observed as adducts with ions like sodium ([M+Na]⁺) or as a deprotonated molecule ([M-H]⁻) in

negative ion mode.
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Fragmentation of monosaccharides in tandem MS (MS/MS) experiments often involves

complex pathways including sequential losses of water (H₂O) and cross-ring cleavages.[8]

Table 4: Example GC-MS Fragmentation Data for D-Lyxose Derivative

Mass-to-Charge Ratio
(m/z)

Relative Intensity Possible Fragment

103 999
Cross-ring cleavage
fragment

147 272
Fragment from silylated

derivative

| 217 | 713 | [M - CH₃ - TMSOH]⁺ (for TMS derivative) |

Note: This data is typical for a derivatized sample (e.g., trimethylsilyl derivative) required for

GC-MS analysis. The fragmentation of native D-Lyxose under soft ionization would be

different.

Visualizations

Anomeric Equilibrium of D-Lyxose in Solution

α-D-Lyxopyranose
(approx. 66%)

Acyclic Aldehyde Form
(<0.1%)

β-D-Lyxopyranose
(approx. 34%)

Click to download full resolution via product page

Caption: D-Lyxose interconversion between α and β anomers via the open-chain form.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Dissolve in D₂O

Acquire ¹H, ¹³C, 2D NMR Spectra
(e.g., 500 MHz Spectrometer)

Place solid on ATR crystal

Acquire FTIR Spectrum
(4000-400 cm⁻¹)

Dissolve in LC mobile phase

Perform LC-MS Analysis
(e.g., ESI source)

Assign chemical shifts (δ)
Determine anomer ratio

Identify functional groups
(O-H, C-H, C-O)

Determine m/z of molecular ion
Analyze fragmentation pattern

Click to download full resolution via product page

Caption: Standard workflow from sample preparation to data analysis for D-Lyxose.
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Conceptual Fragmentation of D-Lyxose in Negative Ion MS/MS

D-Lyxose [M-H]⁻
m/z 149.0455

[M-H-H₂O]⁻
m/z 131.0349

- H₂O

Cross-Ring Cleavage Ion
(e.g., m/z 89, 59)

Ring Opening

[M-H-2H₂O]⁻
m/z 113.0243

- H₂O

Click to download full resolution via product page

Caption: Common fragmentation pathways for D-Lyxose in tandem mass spectrometry.

Experimental Protocols
NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh approximately 5-10 mg of D-Lyxose and dissolve it in

0.6-0.7 mL of deuterium oxide (D₂O, 99.9%). For quantitative measurements, a known

concentration is prepared. Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal

signal dispersion.[2] Tune and shim the instrument to ensure homogeneity of the magnetic

field.

Data Acquisition:

¹H NMR: Acquire a standard 1D proton spectrum. Use solvent suppression techniques

(e.g., presaturation) to attenuate the residual HOD signal.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans may be

required due to the low natural abundance of ¹³C.

2D NMR: To unambiguously assign all signals, acquire 2D correlation spectra such as

COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[9][10]

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the ¹H spectrum to an internal standard or the residual HOD peak (typically ~4.79 ppm at 25

°C).

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
Protocol

Sample Preparation: Place a small amount (a few milligrams) of solid, dry D-Lyxose powder

directly onto the surface of the ATR crystal (e.g., diamond or ZnSe). Ensure good contact

between the sample and the crystal by applying pressure with the built-in clamp.

Background Collection: With the ATR crystal clean and no sample present, collect a

background spectrum. This is crucial to subtract the absorbance from the atmosphere (CO₂,

H₂O) and the instrument itself.

Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range

of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve

the signal-to-noise ratio.[11]

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum. Perform baseline correction if necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol

Sample and Mobile Phase Preparation:

Prepare a stock solution of D-Lyxose (e.g., 1 mg/mL) in a suitable solvent such as a

water/acetonitrile mixture. Further dilute to a working concentration (e.g., 1-10 µg/mL).
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Prepare the LC mobile phases. For carbohydrate analysis on an amino or HILIC column,

typical mobile phases are A: water with a modifier (e.g., ammonium hydroxide) and B:

acetonitrile.

Chromatographic Separation:

Equilibrate a suitable HPLC column (e.g., an amino-propyl or HILIC column) with the initial

mobile phase conditions.

Inject a small volume (e.g., 1-5 µL) of the D-Lyxose solution.

Run a gradient elution, typically starting with a high percentage of organic solvent (e.g.,

80% acetonitrile) and decreasing it over time to elute the polar carbohydrate.

Mass Spectrometry Detection:

Use an ESI source, typically in negative ion mode, to detect the deprotonated molecule

[M-H]⁻.[12]

Set the mass spectrometer to scan over a relevant m/z range (e.g., m/z 100-200) for full

scan analysis or to monitor specific transitions in MS/MS mode (e.g., precursor ion m/z

149.05).

Data Analysis: Analyze the resulting chromatograms and mass spectra to confirm the

retention time and the mass-to-charge ratio of D-Lyxose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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